molecular formula C11H11NO3 B1431531 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester CAS No. 1261801-48-2

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester

Cat. No.: B1431531
CAS No.: 1261801-48-2
M. Wt: 205.21 g/mol
InChI Key: ZYBQYBILXDLYBL-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester is a heterocyclic compound with significant importance in organic chemistry. It is known for its unique structure, which includes an isoindole core, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with ethyl glycinate in the presence of a base, followed by cyclization to form the isoindole ring . The reaction conditions often require refluxing in an organic solvent such as toluene or xylene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry .

Biological Activity

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester (CAS No. 1261801-48-2) is a compound belonging to the isoindole class, characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing five-membered ring. This compound has garnered attention for its potential biological activities, particularly in the areas of cancer therapy and anti-inflammatory applications.

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • Structure : The compound features an isoindole framework, which is known for its ability to interact with various biological targets.

Inhibition of PARP

Research indicates that this compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms, and its inhibition can enhance the efficacy of chemotherapeutic agents. This property positions the compound as a potential therapeutic agent in cancer treatment, particularly for tumors that exhibit deficiencies in DNA repair pathways.

Interaction Studies

Studies focusing on the interaction of this compound with PARP enzymes have been conducted to assess its efficacy and selectivity compared to other known inhibitors. These studies are critical for understanding the therapeutic potential of the compound and optimizing its chemical structure for improved biological activity.

Comparative Analysis with Related Compounds

A comparative analysis reveals several compounds with structural similarities that also exhibit biological activities. The following table summarizes notable examples:

Compound Name CAS Number Molecular Formula Key Features
6-Chloro-2,3-dihydro-1H-isoindole-5-carboxylic Acid Methyl Ester1427360-50-6C₂₂H₂₈O₄Contains chlorine substituent; potential anti-cancer properties
3-Oxo-2,3-dihydro-1H-isoindole53407238C₉H₇NO₃Simpler structure; studied for neuroprotective effects
Isoindole DerivativesVariousVariesBroad category; includes many compounds with diverse biological activities

Cancer Therapeutics

A study highlighted the role of PARP inhibitors in enhancing the effectiveness of chemotherapy. The incorporation of compounds like this compound into treatment regimens has been suggested to improve patient outcomes by targeting DNA repair mechanisms in cancer cells .

Anti-inflammatory Research

Although direct studies on this specific compound's anti-inflammatory effects are sparse, related isoindoles have demonstrated significant reductions in inflammatory markers in preclinical models, indicating a potential pathway for further investigation .

Properties

IUPAC Name

ethyl 1-oxo-2,3-dihydroisoindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-3-4-7-9(8)6-12-10(7)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBQYBILXDLYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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